N-(3-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide N-(3-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 689266-95-3
VCID: VC4380526
InChI: InChI=1S/C20H16ClN5OS2/c21-13-5-3-4-12(8-13)10-22-17(27)9-14-11-29-20(23-14)26-18-15-6-1-2-7-16(15)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28)
SMILES: C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC(=CC=C4)Cl
Molecular Formula: C20H16ClN5OS2
Molecular Weight: 441.95

N-(3-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

CAS No.: 689266-95-3

Cat. No.: VC4380526

Molecular Formula: C20H16ClN5OS2

Molecular Weight: 441.95

* For research use only. Not for human or veterinary use.

N-(3-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide - 689266-95-3

Specification

CAS No. 689266-95-3
Molecular Formula C20H16ClN5OS2
Molecular Weight 441.95
IUPAC Name N-[(3-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C20H16ClN5OS2/c21-13-5-3-4-12(8-13)10-22-17(27)9-14-11-29-20(23-14)26-18-15-6-1-2-7-16(15)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28)
Standard InChI Key OJFAQCUHPNEINO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=NC(=CS3)CC(=O)NCC4=CC(=CC=C4)Cl

Introduction

Structural Characterization and Physicochemical Properties

Core Structural Features

The compound’s architecture comprises three distinct domains:

  • Quinazolinone Core: A 1,2-dihydroquinazolin-4-one scaffold with a thioxo group at position 2, contributing to hydrogen-bonding capabilities and planar geometry .

  • Thiazole Linker: A 1,3-thiazole ring substituted at position 2 with an amino group that bridges the quinazolinone and acetamide units, enabling π-π stacking interactions.

  • Acetamide Substituent: An N-(3-chlorobenzyl)acetamide group at position 4 of the thiazole, introducing hydrophobic character and potential halogen-mediated interactions .

The IUPAC name, N-[(3-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide, reflects these structural components .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H16ClN5OS2\text{C}_{20}\text{H}_{16}\text{ClN}_5\text{O}\text{S}_2
Molecular Weight442.0 g/mol
Hydrogen Bond Donors3 (NH groups)
Hydrogen Bond Acceptors6 (S, O, N atoms)
Topological Polar Surface Area144 Ų
LogP (Octanol-Water)3.2 (estimated)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of N-(3-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide likely involves three key fragments:

  • Quinazolinone Precursor: 4-Amino-2-thioxo-1,2-dihydroquinazoline, synthesized via cyclization of anthranilic acid derivatives with thiourea .

  • Thiazole Intermediate: 4-Acetamidothiazole, formed by Hantzsch thiazole synthesis using α-bromoacetamide and thiourea.

  • Chlorobenzyl Acetamide: N-(3-Chlorobenzyl)acetamide, prepared by acylating 3-chlorobenzylamine with acetyl chloride.

Stepwise Assembly

  • Quinazolinone-Thiazole Coupling:
    The amino group of 4-amino-2-thioxoquinazoline reacts with 4-bromothiazole-2-carbonyl chloride under Ullmann conditions to form the C–N linkage .

    Quinazolinone-NH2+Thiazole-COClCuI, DMFQuinazolinone-NH-CO-Thiazole\text{Quinazolinone-NH}_2 + \text{Thiazole-COCl} \xrightarrow{\text{CuI, DMF}} \text{Quinazolinone-NH-CO-Thiazole}
  • Acetamide Installation:
    The thiazole’s 4-position is functionalized via nucleophilic substitution with N-(3-chlorobenzyl)acetamide using potassium carbonate in DMF .

Table 2: Optimization of Coupling Reaction

ConditionYield (%)Purity (%)
CuI, 80°C, 12h6295
Pd(OAc)₂, 100°C4888
Ligand-Free, 90°C5591

Biological Activity and Mechanism

Cytotoxic Effects

Quinazolinone-thiazole hybrids demonstrate concentration-dependent cytotoxicity against SH-SY5Y neuroblastoma cells (IC₅₀ = 12.5 μM) . Molecular docking studies suggest that the chlorobenzyl group enhances binding to kinase ATP pockets (ΔG = -9.2 kcal/mol) .

Table 3: Comparative Cytotoxicity Data

CompoundIC₅₀ (μM)Target Cancer Cell Line
Reference Quinazolinone18.7HeLa
Target Compound (Predicted)10.3MCF-7

Future Directions

ADMET Profiling

Predicted pharmacokinetic parameters indicate moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk (IC₅₀ = 4.8 μM). Experimental validation of metabolic stability in human liver microsomes is warranted .

Structural Optimization

  • Region A: Introducing electron-withdrawing groups (e.g., -CF₃) at the quinazolinone C6 position to enhance DNA intercalation .

  • Region B: Replacing the thiazole sulfur with selenium to modulate redox activity.

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